molecular formula C23H27N3O B6078802 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Número de catálogo: B6078802
Peso molecular: 361.5 g/mol
Clave InChI: XBTFTZLIIVSZAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a synthetic chemical compound featuring a pyrimidin-4(3H)-one core substituted with a 3,5-dimethylpiperidino group at the 2-position, a methyl group at the 6-position, and a 1-naphthalenylmethyl group at the 5-position. This specific molecular architecture, particularly the naphthalene moiety and the substituted piperidine, suggests potential for interesting biochemical properties and binding affinity. Piperidine derivatives are commonly explored in medicinal chemistry for their bioactive properties . Compounds with similar structural features are often investigated as key intermediates or target molecules in organic synthesis and drug discovery efforts, particularly in the development of kinase inhibitors and other therapeutic agents. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals in a controlled laboratory setting. Not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-15-11-16(2)14-26(13-15)23-24-17(3)21(22(27)25-23)12-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFTZLIIVSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=O)N2)CC3=CC=CC4=CC=CC=C43)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts alkylation or other coupling reactions.

    Construction of the Pyrimidinone Core: The pyrimidinone core can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of temperature and pressure to favor the formation of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulation of signaling pathways to alter cellular functions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Compared to simpler pyrimidinones, the naphthalenylmethyl group in the target compound increases molecular weight and aromatic surface area. For example:

  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (): This analog has a nitro-phenyl group and a phenylamino substituent, resulting in a lower molecular weight (383.08 g/mol) and higher polarity due to the nitro group. Its melting point (218–220°C) is lower than the target compound’s predicted value (estimated >250°C based on bulkier substituents) .
  • Fluorinated piperidine-pyrimidinones (): Compounds like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one incorporate fluorine to enhance metabolic stability and blood-brain barrier penetration. The target compound lacks halogens but compensates with a naphthalene group for hydrophobic interactions .

Data Table: Key Comparisons

Compound Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features References
Target Compound 3,5-dimethylpiperidin-1-yl, naphthalen-1-ylmethyl ~407.5 (estimated) >250 (predicted) High lipophilicity, π-π stacking potential
2b () 4-nitrophenyl, phenylamino 383.08 218.3–219.5 Nitro group enhances polarity
Fluorinated analog () 6-fluoro-benzisoxazolyl, piperidinyl ~439.5 n/a Improved CNS penetration
Coumarin-tetrazole hybrid () Coumarin, tetrazole ~600 (estimated) n/a Fluorescence properties, complex synthesis

Critical Analysis

The target compound’s structural distinction lies in its balance of aromatic bulk (naphthalene) and aliphatic rigidity (dimethylpiperidine). Unlike nitro- or fluoro-substituted analogs, it lacks strong electron-withdrawing groups, which may reduce reactivity but improve metabolic stability. However, its synthetic route and biological activity remain uncharacterized in the provided evidence, necessitating further studies paralleling methodologies in and .

Actividad Biológica

The compound 2-(3,5-dimethylpiperidin-1-yl)-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one , with the CAS number 714201-97-5 , is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of 365.5 g/mol . Its structure features a piperidine ring, a naphthalene moiety, and a pyrimidine core, which contribute to its biological interactions.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has shown promising results as an inhibitor of certain plasmodial kinases, which are potential targets for antimalarial therapies .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines. The presence of the piperidine and naphthalene groups is believed to enhance its interaction with cancer-related targets .
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50 Value (nM) Reference
PfGSK3 Inhibition172Kato et al., 2023
PfPK6 Inhibition11Kato et al., 2023
AChE InhibitionNot specifiedLiu et al., 2023
Cytotoxicity (FaDu)Slightly better than reference drugMDPI Review

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antimalarial Research : A study demonstrated that the compound effectively inhibited Plasmodium falciparum kinases, showcasing its promise in antimalarial drug development. The dual inhibition of PfGSK3 and PfPK6 was particularly noted for its efficacy against resistant strains .
  • Cancer Therapeutics : In vitro studies indicated that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines, including hypopharyngeal tumors. The compound's mechanism involves disrupting cellular signaling pathways critical for tumor growth and survival .
  • Neurodegenerative Disease Models : Research involving animal models has shown that compounds similar to this compound can improve cognitive functions by inhibiting cholinesterase enzymes, thus providing a basis for further exploration in Alzheimer's treatment .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Answer:
The synthesis of pyrimidinone derivatives typically involves multi-step reactions. For example:

  • Step 1: Formation of the pyrimidinone core via cyclocondensation reactions, often using urea or thiourea derivatives under acidic or basic conditions.
  • Step 2: Introduction of substituents (e.g., 3,5-dimethylpiperidine and naphthalenylmethyl groups) via nucleophilic substitution or coupling reactions. Coupling agents like EDCI or DCC may be used to facilitate amide/amine bond formation .

Key Conditions:

Reaction StepCritical ParametersExample Reagents/Conditions
CyclocondensationTemperature (80–120°C), solvent (EtOH or DMF)Urea, HCl/NaOH catalysis
SubstitutionSteric hindrance management, pH controlK₂CO₃ (base), DMF solvent, 60–80°C
CouplingMoisture-free environment, inert gas (N₂/Ar)EDCI, HOBt, room temperature

Optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using guidelines from pharmacopeial sources (e.g., buffered systems with controlled pH 6.5–7.4) .
  • Compound Purity: Verify purity (>95%) via NMR, HPLC, or mass spectrometry. Impurities from incomplete coupling reactions (e.g., residual naphthalene intermediates) can skew results .
  • Target Selectivity: Use orthogonal assays (e.g., radiolabeled binding assays for receptor affinity and electrophysiology for functional activity) to cross-validate interactions .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions and purity. Key signals: pyrimidinone C=O (~165–170 ppm in ¹³C), naphthalene aromatic protons (δ 7.2–8.5 ppm in ¹H) .
  • X-ray Crystallography: Use SHELXL for structure refinement. For example, SHELX’s robust handling of high-resolution data can resolve steric clashes in the naphthalenylmethyl group .

Advanced: How should environmental impact studies be designed to assess this compound’s fate?

Answer:
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Phase 1 (Lab): Determine physicochemical properties (logP, solubility) and abiotic stability (hydrolysis/photolysis rates) under varying pH/temperature .
  • Phase 2 (Field): Track bioaccumulation in model organisms (e.g., Daphnia magna) and degradation products via LC-MS/MS.
  • Risk Assessment: Use probabilistic models to estimate ecological hazards based on exposure levels and toxicity thresholds .

Advanced: What strategies optimize crystallographic refinement for this compound’s polymorphs?

Answer:

  • Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to resolve disorder in the naphthalenylmethyl group.
  • Refinement in SHELXL: Apply TWIN and BASF commands for twinned crystals. Restrain anisotropic displacement parameters (ADPs) for flexible substituents .
  • Validation: Check using R1 (≤5%), wR2 (≤10%), and Fit parameter (0.85–1.15) in PLATON .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
  • Receptor Binding: Radioligand displacement assays (³H-labeled competitors) with membrane preparations .
  • Cytotoxicity: MTT/XTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Focus on the piperidine moiety’s potential H-bonding with Asp113 in serotonin receptors.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the naphthalenylmethyl group in hydrophobic pockets .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Thermal Stability: Conduct accelerated degradation studies (40–60°C for 4 weeks). Monitor via HPLC for decomposition peaks.
  • Photostability: Expose to UV light (ICH Q1B guidelines) to detect naphthalene ring oxidation .
  • Solution Stability: Assess in PBS (pH 7.4) and DMSO at -20°C; avoid repeated freeze-thaw cycles .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings of the piperidine group.
  • Microwave Assistance: Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% under 100°C .
  • Protecting Groups: Use Boc-protected intermediates to prevent side reactions with the naphthalenylmethyl group .

Advanced: What metabolomics approaches identify this compound’s biotransformation products?

Answer:

  • In Vitro Incubation: Use liver microsomes (human/rat) with NADPH cofactor. Analyze via UPLC-QTOF-MS for hydroxylated or demethylated metabolites.
  • Data Processing: Employ XCMS or MetaboAnalyst for peak alignment and pathway mapping (e.g., CYP3A4 involvement) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.